WHZ-04
Description
WHZ-04 is a benzamide-class asparagine ethylenediamine (AsnEDA) compound developed as a Plasmodium falciparum-selective proteasome inhibitor. It targets the β5 subunit of the Pf20S proteasome (IC50 = 20.8 nM) while exhibiting marked selectivity over human constitutive (β5c, 68-fold) and immunoproteasome (β5i, 4.8-fold) subunits . This compound demonstrates potent anti-malarial activity against the Pf 3D7 strain (EC50 = 4.7 nM) with minimal cytotoxicity in human HepG2 and Karpas 1106P cells (IC50 >11.1 μM) . Pharmacokinetic studies reveal improved microsomal stability in rodents compared to fluorinated analogs, attributed to its unsubstituted benzamide P1 group .
Properties
Molecular Formula |
C24H32N4O5S |
|---|---|
Molecular Weight |
488.603 |
IUPAC Name |
(S)-N1-(2-Benzamidoethyl)-N4-(tert-butyl)-2-((4-methylphenyl)sulfonamido)succinamide |
InChI |
InChI=1S/C24H32N4O5S/c1-17-10-12-19(13-11-17)34(32,33)28-20(16-21(29)27-24(2,3)4)23(31)26-15-14-25-22(30)18-8-6-5-7-9-18/h5-13,20,28H,14-16H2,1-4H3,(H,25,30)(H,26,31)(H,27,29)/t20-/m0/s1 |
InChI Key |
SCUFZIUNKCLTOL-FQEVSTJZSA-N |
SMILES |
O=C(NCCNC(C1=CC=CC=C1)=O)[C@@H](NS(=O)(C2=CC=C(C)C=C2)=O)CC(NC(C)(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WHZ-04; WHZ 04; WHZ04 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
A structure-activity relationship (SAR) study of 24 AsnEDAs highlights key differences between WHZ-04 and its derivatives (Table 1):
| Compound | P1 Modification | IC50 (Pf20Sβ5, nM) | Selectivity (β5c/β5i) | Microsomal Stability (Rat/Mouse) |
|---|---|---|---|---|
| This compound | Benzamide | 20.8 | 68/4.8 | High |
| WHZ-05 | 2-Fluorobenzamide | 22.3 | 65/4.5 | Low (141 μL/min/mg) |
| WHZ-07 | 4-Fluorobenzamide | 124.8 | 22/1.6 | Moderate |
| WHZ-13 | 3-Ethynylbenzamide | 4.7 | 90/20 | High |
| WHZ-08 | 2-Chlorobenzamide | 211 | 10/1.2 | Not reported |
| WHZ-10 | 2-Hydroxybenzamide | 6.1 | 195/21 | Not reported |
Key Findings :
- WHZ-13 outperforms this compound in potency (4.7 nM vs. 20.8 nM) and selectivity (90-fold vs. β5c), attributed to the 3-ethynyl group optimizing S1 pocket interactions .
- WHZ-10 (2-hydroxybenzamide) achieves superior Pf20Sβ5 inhibition (6.1 nM) but lacks pharmacokinetic data for clinical translation .
- WHZ-07 (4-fluorobenzamide) exhibits reduced potency due to steric hindrance and poor binding alignment .
Anti-Malarial Activity and Resistance Profiles
This compound demonstrates synergistic effects with β2-selective inhibitor WLW-VS (FIC <0.5) against Pf Dd2 parasites, contrasting with additive effects observed in other AsnEDAs . However, resistance mutations (e.g., β5 A49S and β6 A117D) reduce this compound efficacy by 2–5-fold, whereas epoxyketones (e.g., J-50) show >100-fold resistance under the same mutations .
| Compound | EC50 (Clinical Isolates, nM) | Resistance Mutation Impact | Synergy with WLW-VS |
|---|---|---|---|
| This compound | 4.4–16.0* | Moderate (2–5-fold) | Yes (FIC <0.5) |
| WHZ-13 | 4.4–16.0 | Low (1–3-fold) | Not tested |
| Chloroquine (CQ) | 4.5–27.0 | High (>50-fold) | No |
Data from 34 Ugandan *Pf isolates .
Pharmacokinetic and Stability Comparisons
This compound and WHZ-13 exhibit superior metabolic stability in rodent liver microsomes compared to fluorinated analogs:
| Compound | Human Microsomal CL (μL/min/mg) | Rat Microsomal CL (μL/min/mg) | Mouse Microsomal CL (μL/min/mg) |
|---|---|---|---|
| This compound | 141 | 124 | 141.4 |
| WHZ-05 | 141 | 124 | 141.4 |
| WHZ-13 | Not reported | 98 | 105 |
Note: this compound’s unsubstituted benzamide group reduces oxidative metabolism, whereas fluorinated analogs (WHZ-05, WHZ-07) suffer rapid clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
